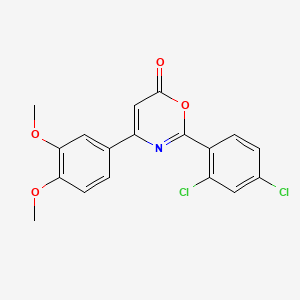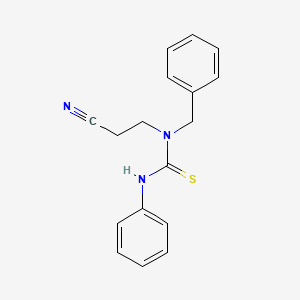
5-(4-acetyl-1-piperazinyl)-2-nitro-N-(1-phenylethyl)aniline
Descripción general
Descripción
5-(4-acetyl-1-piperazinyl)-2-nitro-N-(1-phenylethyl)aniline, commonly known as ANPA, is a chemical compound that has gained significant interest in the field of scientific research. ANPA is a member of the family of piperazine derivatives, which have a wide range of applications in medicinal chemistry. ANPA has been found to exhibit potent biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of ANPA is not fully understood. However, it has been proposed that ANPA exerts its biological activities by modulating various signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. ANPA has also been shown to interact with various receptors, such as the mu-opioid receptor and the cannabinoid receptor, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
ANPA has been found to exhibit potent biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are implicated in various pathological conditions. ANPA has also been found to modulate the levels of various neurotransmitters, such as dopamine and serotonin, which may contribute to its analgesic and anti-depressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ANPA has also been found to exhibit potent biological activities at low concentrations, which makes it a promising candidate for drug development. However, ANPA has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its bioavailability. ANPA also has low metabolic stability, which may affect its pharmacokinetic properties.
Direcciones Futuras
ANPA has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications in various pathological conditions, such as cancer, inflammation, and pain. ANPA can also be modified structurally to improve its pharmacokinetic properties and reduce its toxicity. The mechanism of action of ANPA can be further elucidated to identify novel targets for drug development. ANPA can also be used as a tool compound to study various signaling pathways and receptors.
Aplicaciones Científicas De Investigación
ANPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities. ANPA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by suppressing the activation of nuclear factor-κB. ANPA has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Propiedades
IUPAC Name |
1-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15(17-6-4-3-5-7-17)21-19-14-18(8-9-20(19)24(26)27)23-12-10-22(11-13-23)16(2)25/h3-9,14-15,21H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPVOFRTBORUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B3956121.png)

![1-[(4-bromophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3956133.png)



![4-(2,4,5-trichlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3956156.png)

![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B3956170.png)
![(4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine](/img/structure/B3956182.png)

![3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B3956203.png)
![5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3956211.png)
![7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3956214.png)